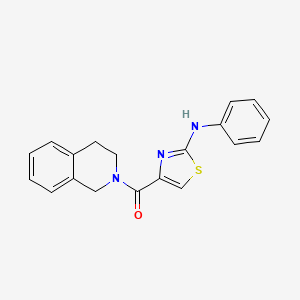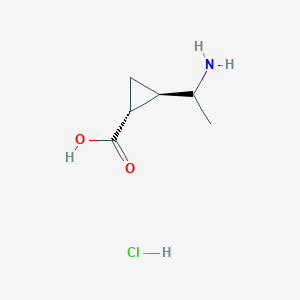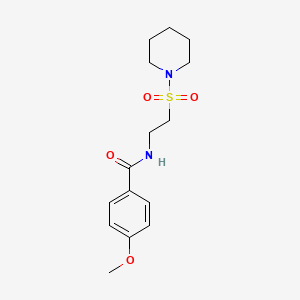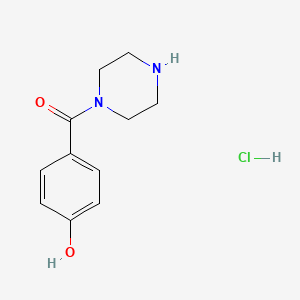
Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate” is a chemical compound with the molecular formula C18H21BrN2O3 and a molecular weight of 393.275 . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C18H21BrN2O3 . This indicates that the molecule is composed of 18 carbon atoms, 21 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the sources I have.Wissenschaftliche Forschungsanwendungen
Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate has a variety of potential applications in scientific research. It has been studied for its potential use as an inhibitor of enzymes involved in the biosynthesis of certain proteins, as well as for its ability to modulate the activity of certain receptors. Additionally, this compound has been studied for its potential use as a ligand for affinity chromatography, as well as for its ability to modulate the activity of certain enzymes.
Wirkmechanismus
The mechanism of action of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is not yet fully understood. However, it is believed that the compound binds to certain receptors, enzymes, or other molecules, resulting in the modulation of their activity. Additionally, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully explored. However, preliminary studies suggest that the compound may have a variety of effects on the body, including the modulation of certain enzymes, receptors, and other molecules. Additionally, this compound has been shown to inhibit the biosynthesis of certain proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate in laboratory experiments has several advantages. First, the synthesis of this compound is relatively simple and can be accomplished using a variety of methods. Additionally, the compound has been shown to modulate the activity of certain enzymes and receptors, making it useful for a variety of scientific research applications. However, the biochemical and physiological effects of this compound are not yet fully understood, and further research is needed to fully explore the compound’s potential.
Zukünftige Richtungen
The potential applications of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate are vast and varied. Further research is needed to fully understand the biochemical and physiological effects of the compound, as well as to explore its potential use in pharmaceuticals and medicinal chemistry. Additionally, further research is needed to explore the potential use of this compound as a ligand for affinity chromatography, as well as its potential use as an inhibitor of certain enzymes involved in the biosynthesis of certain proteins. Finally, further research is needed to explore the potential use of this compound as a tool for the modulation of certain receptors and other molecules.
Synthesemethoden
The synthesis of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is relatively simple and can be accomplished using a variety of methods. The most commonly used method involves reacting 4-morpholinoquinoline-2-carboxylic acid with bromine and a butyl halide in an organic solvent, such as dichloromethane. This reaction results in the formation of this compound.
Safety and Hazards
The safety information available indicates that “Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
Eigenschaften
IUPAC Name |
butyl 6-bromo-4-morpholin-4-ylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c1-2-3-8-24-18(22)16-12-17(21-6-9-23-10-7-21)14-11-13(19)4-5-15(14)20-16/h4-5,11-12H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLLSRRRDZVSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2949573.png)


![N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2949580.png)



![1-(3,4-dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2949585.png)
![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)

![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)


